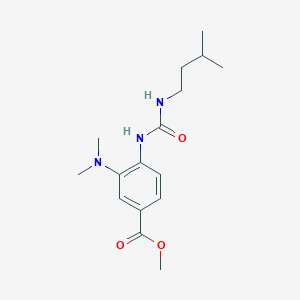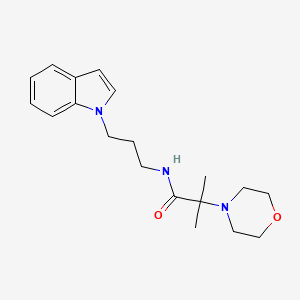
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide, also known as LY-404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized by Eli Lilly and Company in the late 1990s and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide acts as a selective antagonist of mGluR2/3, which are G protein-coupled receptors that modulate glutamate neurotransmission in the brain. By blocking the activity of these receptors, N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide reduces the release of glutamate and other excitatory neurotransmitters, leading to a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide has been shown to have a range of biochemical and physiological effects in animal models, including reducing glutamate release, increasing GABA release, and modulating dopamine and serotonin neurotransmission. These effects are thought to underlie its therapeutic potential in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide has several advantages for use in lab experiments, including its high potency and selectivity for mGluR2/3, as well as its ability to cross the blood-brain barrier. However, its use is limited by its relatively short half-life and the need for specialized equipment and expertise to perform the necessary assays.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide, including further studies on its therapeutic potential in various neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, new analogs of N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide could be developed with improved potency, selectivity, and pharmacokinetic properties, further expanding its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide involves several steps, including the reaction of indole-3-propionic acid with ethyl chloroformate to form the corresponding ethyl ester, followed by the reaction with 2-methyl-2-(4-morpholinyl)propanol to yield the final product. The synthesis has been optimized to achieve high yields and purity, making it a reliable method for producing N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide in large quantities.
Wissenschaftliche Forschungsanwendungen
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of these disorders, making it a promising candidate for further clinical development.
Eigenschaften
IUPAC Name |
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,22-12-14-24-15-13-22)18(23)20-9-5-10-21-11-8-16-6-3-4-7-17(16)21/h3-4,6-8,11H,5,9-10,12-15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMKCJKBWGXDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN1C=CC2=CC=CC=C21)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

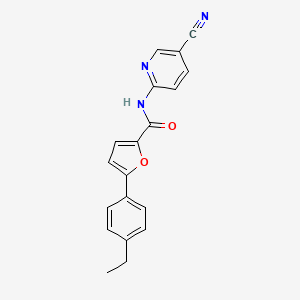

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
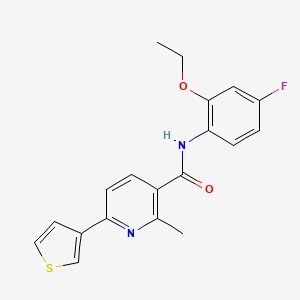
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)
![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)
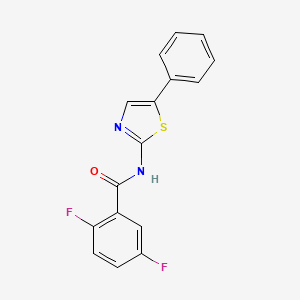
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)
